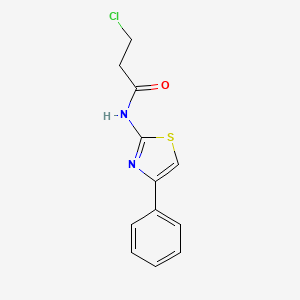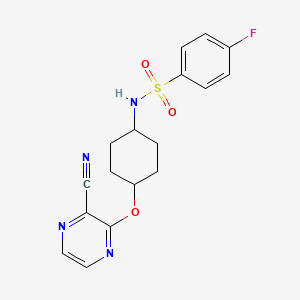
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the signaling pathway of immune cells.
Mechanism of Action
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide selectively inhibits this compound, which is involved in the signaling pathway of immune cells. This compound is a tyrosine kinase that is activated by cytokines and growth factors, leading to the activation of downstream signaling pathways. By inhibiting this compound, this compound can disrupt the signaling pathway of immune cells, leading to the modulation of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of T cells and B cells, reduce the production of inflammatory cytokines, and modulate the differentiation of immune cells. In vivo studies have shown that this compound can reduce inflammation in animal models of autoimmune disorders and transplant rejection.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is its selectivity for this compound, which reduces the risk of off-target effects. The compound has also shown promising results in preclinical studies, making it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which may limit its efficacy in some applications.
Future Directions
There are several future directions for the research and development of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results in these indications, and further studies are needed to determine the optimal dosing and administration regimens. Another potential application is in the treatment of transplant rejection, where the compound has shown efficacy in preclinical studies. Finally, there is also potential for the use of this compound in the treatment of certain types of cancer, where this compound signaling plays a role in tumor growth and progression.
Synthesis Methods
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide involves several steps. The starting material is 3-cyanopyrazine-2-carboxylic acid, which is reacted with 1,4-cyclohexanedione to form 3-cyanopyrazin-2-yl cyclohex-4-ene-1,2-dione. This intermediate is then reacted with (4-fluorophenyl)sulfonyl chloride to form this compound. The overall yield of the synthesis is around 25%.
Scientific Research Applications
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and transplant rejection. The compound has been shown to selectively inhibit this compound, which is involved in the signaling pathway of immune cells. By inhibiting this compound, this compound can modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-12-1-7-15(8-2-12)26(23,24)22-13-3-5-14(6-4-13)25-17-16(11-19)20-9-10-21-17/h1-2,7-10,13-14,22H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVMUYKBXLNROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



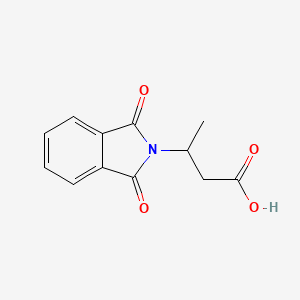
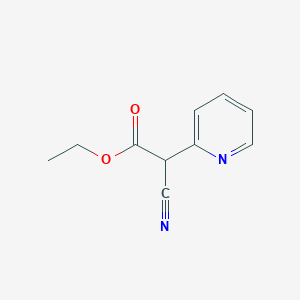
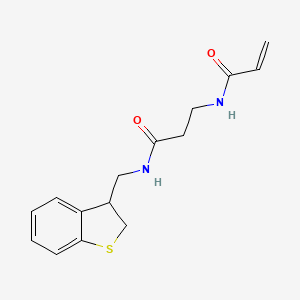
![2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2911234.png)
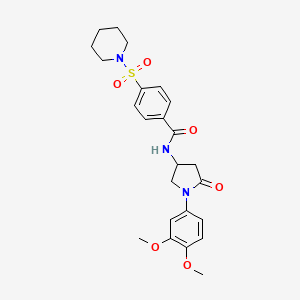
![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2911236.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2911238.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2911242.png)
![ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2911244.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2911246.png)
